Fmoc-Dap(Alloc)-OH Fmoc-Dap(Alloc)-OH
Brand Name: Vulcanchem
CAS No.: 188970-92-5
VCID: VC21538482
InChI: InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
SMILES: C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H22N2O6
Molecular Weight: 410.4 g/mol

Fmoc-Dap(Alloc)-OH

CAS No.: 188970-92-5

VCID: VC21538482

Molecular Formula: C22H22N2O6

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Dap(Alloc)-OH - 188970-92-5

Description

Fmoc-Dap(Alloc)-OH, with the chemical name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. It is commonly used in peptide synthesis due to its protective groups, which facilitate selective reactions during the synthesis process. The compound is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and an allyloxycarbonyl (Alloc) group at the side-chain amino position .

Synonyms

  • Fmoc-Dap(Aloc)-OH

  • (S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid

Synthesis and Preparation

The synthesis of Fmoc-Dap(Alloc)-OH involves several key steps:

  • Protection of the Alpha-Amino Group: The alpha-amino group of 2,3-diaminopropionic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

  • Protection of the Side-Chain Amino Group: The side-chain amino group is then protected with the Alloc group using allyl chloroformate in the presence of a base like triethylamine.

  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity .

Applications in Peptide Synthesis

Fmoc-Dap(Alloc)-OH is utilized in solid-phase peptide synthesis (SPPS) to introduce 2,3-diaminopropionic acid residues into peptides. The orthogonal deprotection strategy provided by the Fmoc and Alloc groups allows for selective removal of protecting groups under different conditions, enhancing its utility in complex peptide synthesis .

Deprotection Reactions

  • Fmoc Group Removal: Typically removed using a base such as piperidine.

  • Alloc Group Removal: Removed using palladium catalysts in the presence of a nucleophile like morpholine .

Coupling Reactions

  • Peptide Bond Formation: Common reagents include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).

Comparison with Similar Compounds

CompoundAmino AcidProtecting GroupsUse in Peptide Synthesis
Fmoc-Dap(Alloc)-OH2,3-Diaminopropionic AcidFmoc, AllocSolid-phase peptide synthesis
Fmoc-Dab(Alloc)-OH2,4-Diaminobutyric AcidFmoc, AllocSolid-phase peptide synthesis, therapeutic peptides
Fmoc-Dap(Boc)-OH2,3-Diaminopropionic AcidFmoc, BocAlternative protecting strategy
CAS No. 188970-92-5
Product Name Fmoc-Dap(Alloc)-OH
Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Standard InChIKey MPVGCCAXXFLGIU-IBGZPJMESA-N
Isomeric SMILES C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-Dap(Alloc)-OH;188970-92-5;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoicacid;Fmoc-3-[[(Allyloxy)carbonyl]amino]-L-alanine;Fmoc-Dap(Aloc)-OH;Nalpha-Fmoc-Nbeta-Alloc-L-2,3-diaminopropionicacid;Nbeta-Alloc-Nalpha-Fmoc-L-2,3-diaminopropionicacid;C22H22N2O6;Nbeta-Allyloxycarbonyl-Nalpha-Fmoc-L-2,3-diaminopropionicacid;AmbotzFAA1366;AC1MBST9;47546_ALDRICH;SCHEMBL3871700;47546_FLUKA;MolPort-003-725-380;MPVGCCAXXFLGIU-IBGZPJMESA-N;ACT06574;EBD12184;ZINC2564726;AKOS015892817;AJ-41050;AK-49523;Fmoc-3-(Allyloxycarbonylamino)-L-Ala-OH;ST2402747;AM20030235
PubChem Compound 2756107
Last Modified Aug 15 2023

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